

A Technical Guide to 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde

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Compound of Interest

Compound Name: 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of **1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde**, including its molecular weight and other computed data. It also outlines a general synthetic approach for related compounds and touches upon the known biological significance of the pyrrole-2-carbaldehyde scaffold.

Core Compound Properties

1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound featuring a pyrrole ring N-substituted with a pyridin-3-ylmethyl group and functionalized with a carbaldehyde group at the 2-position.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C₁₁H₁₀N₂O	[1]
Molecular Weight	186.21 g/mol	[1] [2]
Exact Mass	186.079312947 Da	[2]
CAS Number	186801-36-5	[1]
Topological Polar Surface Area (TPSA)	34.89 Å ²	[2]

| XLogP3 | 1.7 |[\[2\]](#) |

Synthesis Methodology

While a specific, detailed experimental protocol for the synthesis of **1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde** was not found in the immediate search, a general and widely applicable method for the synthesis of N-substituted pyrrole-2-carbaldehydes involves two primary stages: the formylation of pyrrole followed by N-alkylation.

Experimental Protocol: A Generalized Approach

Part A: Vilsmeier-Haack Formylation of Pyrrole

The Vilsmeier-Haack reaction is a standard method for formylating electron-rich aromatic rings like pyrrole to produce pyrrole-2-carbaldehyde.

- **Reagent Preparation:** A Vilsmeier reagent is formed by reacting phosphorus oxychloride with a substituted amide, typically dimethylformamide (DMF).[\[3\]](#)
- **Reaction:** In a three-necked flask equipped for stirring and temperature control, DMF is cooled in an ice bath. Phosphorus oxychloride is added dropwise, maintaining a temperature of 10–20°C to form the complex.[\[3\]](#)
- **Formylation:** Freshly distilled pyrrole, dissolved in a solvent like ethylene dichloride, is added slowly to the cooled Vilsmeier reagent.[\[3\]](#)

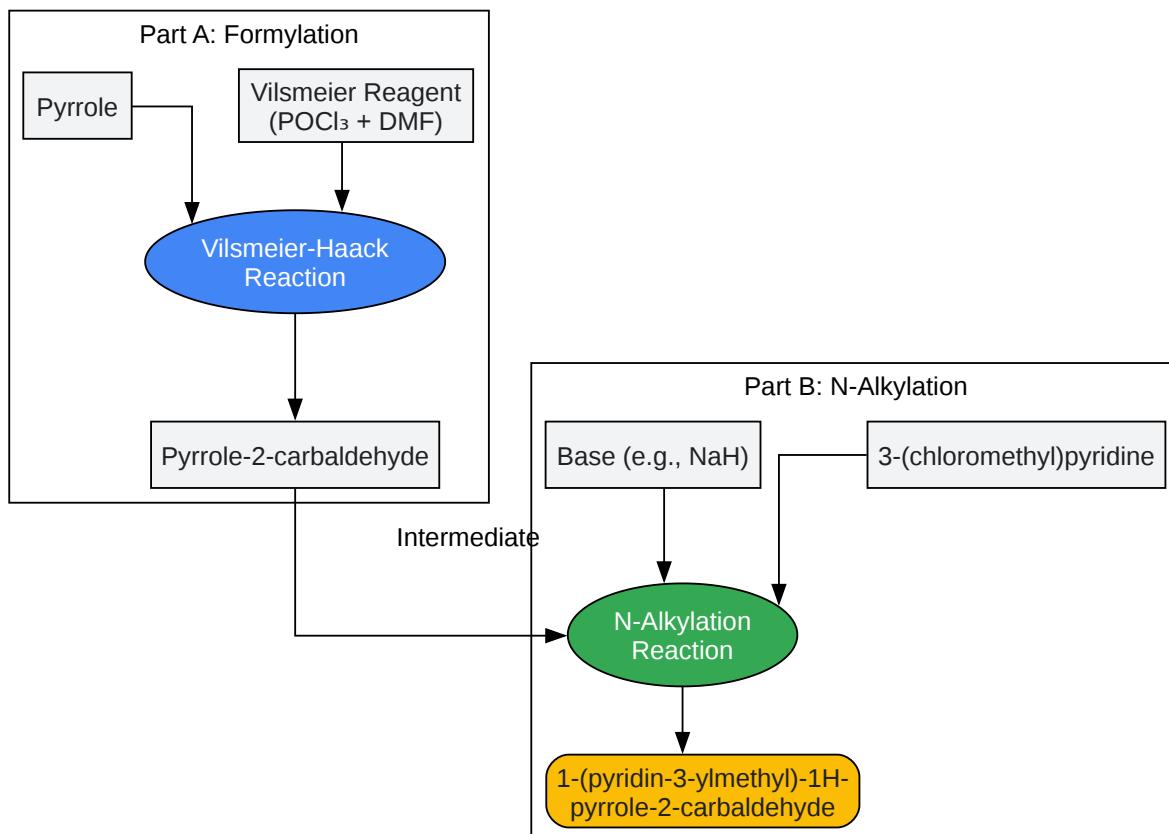
- **Workup:** After the addition is complete, the reaction mixture is refluxed briefly. It is then cooled and neutralized by the cautious addition of a basic solution, such as aqueous sodium acetate.[\[3\]](#)
- **Extraction and Purification:** The product, pyrrole-2-carbaldehyde, is extracted from the aqueous layer using an organic solvent (e.g., ether or ethylene dichloride). The combined organic phases are washed, dried, and concentrated to yield the crude product, which can be further purified by crystallization or chromatography.[\[3\]](#)

Part B: N-Alkylation of Pyrrole-2-carbaldehyde

The resulting pyrrole-2-carbaldehyde can then be N-alkylated using 3-(chloromethyl)pyridine or a similar reactive pyridine derivative.

- **Deprotonation:** Pyrrole-2-carbaldehyde is treated with a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent (e.g., DMF, acetonitrile) to deprotonate the pyrrole nitrogen, forming a nucleophilic pyrrolide anion.
- **Alkylation:** 3-(chloromethyl)pyridine hydrochloride is added to the reaction mixture. The pyrrolide anion displaces the chloride, forming the N-C bond.
- **Purification:** The final product, **1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde**, is isolated and purified using standard techniques such as column chromatography.

Diagram 1: Generalized Synthesis Workflow

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A generalized two-stage workflow for the synthesis of the target compound.

Biological Context and Potential Relevance

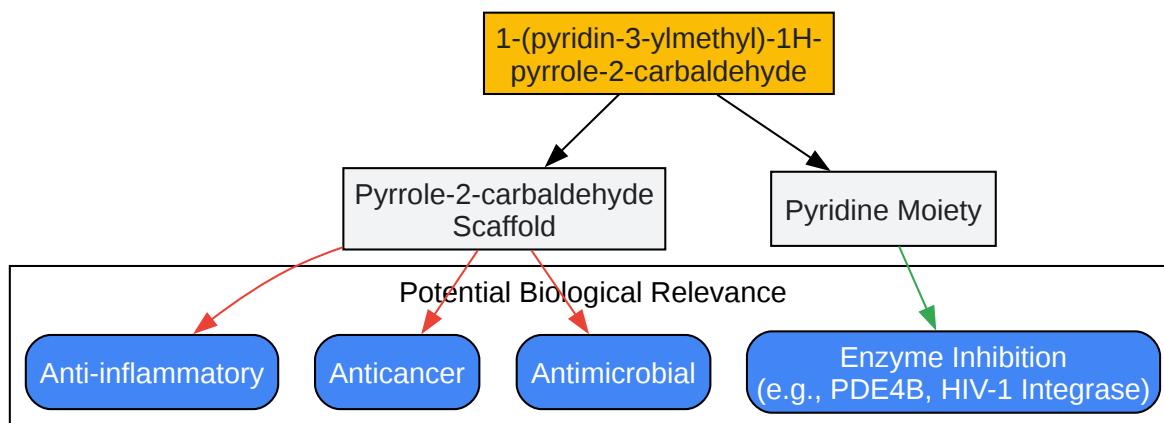
The pyrrole-2-carbaldehyde (Py-2-C) scaffold is a constituent of various natural products isolated from sources like fungi and plants and can be formed *in vivo*.^[4] This structural motif is of significant interest in medicinal chemistry due to its presence in molecules with diverse physiological activities.^[4]

Signaling and Therapeutic Potential:

- Broad Biological Activity: The pyrrole ring system is a core component in numerous marketed drugs with applications including antipsychotic, anticancer, antibacterial, and anti-inflammatory activities.[5]
- Enzyme Inhibition: Pyrrole derivatives have been developed as potent inhibitors for various enzymes. For instance, related pyrrolopyridine structures have been synthesized and evaluated as inhibitors of phosphodiesterase 4B (PDE4B), a target relevant to central nervous system diseases.[6] Other pyrrolopyridine derivatives have shown potential in inhibiting HIV-1 integrase.
- Natural Products: The Py-2-C skeleton is found in pyrraline, a known molecular marker for diabetes formed through Maillard reactions in vivo.[4] This highlights the potential for molecules containing this scaffold to interact with biological systems.

While direct experimental data on the biological activity of **1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde** is not readily available, its structure combines the biologically significant pyrrole-2-carbaldehyde core with a pyridine ring, a common pharmacophore. This makes it a compound of interest for screening in various therapeutic areas, particularly those where related heterocyclic compounds have shown activity, such as oncology, infectious diseases, and neurology.

Diagram 2: Relationship of Core Scaffold to Biological Activity



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The subject compound contains scaffolds known for broad biological relevance.

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References

- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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